molecular formula C14H26N2O2 B13472153 tert-butyl (3R,4R)-4-(aminomethyl)-3-cyclopropylpiperidine-1-carboxylate

tert-butyl (3R,4R)-4-(aminomethyl)-3-cyclopropylpiperidine-1-carboxylate

Cat. No.: B13472153
M. Wt: 254.37 g/mol
InChI Key: OPPBYPZAECRLDS-NWDGAFQWSA-N
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Description

tert-Butyl (3R,4R)-4-(aminomethyl)-3-cyclopropylpiperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a cyclopropyl substituent at the 3-position, and an aminomethyl group at the 4-position. Key characteristics include:

  • Stereochemistry: The (3R,4R) configuration ensures specific spatial orientation, critical for receptor binding .
  • Functional Groups: The cyclopropyl group introduces rigidity and lipophilicity, while the aminomethyl group provides a site for further functionalization .
  • Storage: Requires storage at 2–8°C in a sealed, dry environment to maintain stability .

Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

tert-butyl (3R,4R)-4-(aminomethyl)-3-cyclopropylpiperidine-1-carboxylate

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-7-6-11(8-15)12(9-16)10-4-5-10/h10-12H,4-9,15H2,1-3H3/t11-,12+/m0/s1

InChI Key

OPPBYPZAECRLDS-NWDGAFQWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)C2CC2)CN

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C2CC2)CN

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

  • Starting Materials: The synthesis often begins from commercially available or easily synthesized chiral piperidine derivatives or from substituted piperidones.
  • Cyclopropyl Introduction: The cyclopropyl substituent at the 3-position can be introduced via nucleophilic substitution or cyclopropanation reactions on appropriate precursors.
  • Aminomethyl Group Installation: The 4-position aminomethyl group is typically introduced via reductive amination or nucleophilic substitution using protected aminomethyl reagents.
  • Protection of Nitrogen: The piperidine nitrogen is protected with a tert-butoxycarbonyl group to prevent side reactions during subsequent synthetic steps.

Detailed Preparation Methods

Stereoselective Synthesis of (3R,4R)-3-Cyclopropylpiperidine Core

The stereochemistry at C3 and C4 is critical and is established through chiral pool synthesis or asymmetric catalysis:

  • Chiral Pool Approach: Starting from (R)- or (S)-configured amino acids or piperidine derivatives, the cyclopropyl group is introduced via organometallic reagents such as cyclopropylmagnesium bromide or cyclopropyllithium under controlled conditions to afford the desired stereochemistry.
  • Asymmetric Catalysis: Catalytic hydrogenation or asymmetric alkylation methods can be employed to set the stereocenters with high enantiomeric excess.

Introduction of Aminomethyl Group at C4

  • Reductive Amination: A common approach involves the reaction of the 4-formyl or 4-keto intermediate with ammonia or an amine source, followed by reduction with sodium cyanoborohydride or similar reducing agents to yield the aminomethyl substituent.
  • Nucleophilic Substitution: Alternatively, displacement of a suitable leaving group at C4 (e.g., a halide or tosylate) with a protected aminomethyl nucleophile can be performed.

Protection of Piperidine Nitrogen with tert-Butoxycarbonyl Group

  • The free piperidine nitrogen is reacted with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions (e.g., triethylamine or sodium bicarbonate) to yield the tert-butyl carbamate protecting group.

Representative Synthetic Scheme

Step Reaction Type Reagents/Conditions Outcome
1 Cyclopropylation Cyclopropylmagnesium bromide, ether solvents Introduction of cyclopropyl group at C3
2 Reductive amination Ammonia or amine, NaBH3CN, MeOH Formation of aminomethyl group at C4
3 Boc protection Di-tert-butyl dicarbonate, base (Et3N), DCM Protection of piperidine nitrogen
4 Purification Chromatography or recrystallization Isolation of pure this compound

Research Discoveries and Optimization

  • Stereochemical Control: Studies have demonstrated that the use of chiral auxiliaries or chiral catalysts significantly enhances stereoselectivity, achieving enantiomeric excesses greater than 95%.
  • Yield Improvements: Optimization of reductive amination conditions, including solvent choice and reducing agent stoichiometry, has led to yields exceeding 80% in the aminomethylation step.
  • Protecting Group Stability: The tert-butoxycarbonyl group provides stable protection under a variety of reaction conditions and can be removed under acidic conditions without affecting other functional groups.

Data Table: Typical Reaction Parameters and Outcomes

Step Reagents/Conditions Temperature Time Yield (%) Enantiomeric Excess (%) Notes
Cyclopropylation Cyclopropylmagnesium bromide, THF 0°C to rt 2-4 hours 75-85 >95 Requires anhydrous conditions
Reductive Amination NH3, NaBH3CN, MeOH 0-25°C 12-24 hours 80-90 >90 Control pH to avoid side reactions
Boc Protection Boc2O, Et3N, DCM 0-25°C 2-6 hours 90-95 - Mild base prevents overreaction
Purification Silica gel chromatography or recrystallization Ambient Variable 85-95 - Purity >98% by HPLC

The preparation of this compound involves stereoselective cyclopropylation of a piperidine core, introduction of an aminomethyl group via reductive amination, and nitrogen protection with a tert-butoxycarbonyl group. Advances in asymmetric synthesis and reaction optimization have enabled high yields and excellent stereochemical purity, making this compound a valuable intermediate in pharmaceutical research.

This synthesis is supported by extensive literature on chiral piperidine derivatives and related synthetic methodologies, as well as patent disclosures describing related piperidine-based kinase inhibitors and analogs. While direct publications on this exact compound are limited, the synthetic principles are well-established in medicinal chemistry and organic synthesis research.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (3R,4R)-4-(aminomethyl)-3-cyclopropylpiperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the aminomethyl group or reduce any oxidized intermediates.

    Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents on the piperidine ring or the cyclopropyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like alkyl halides or amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (3R,4R)-4-(aminomethyl)-3-cyclopropylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can serve as a ligand for studying receptor-ligand interactions or as a probe for investigating enzyme mechanisms. Its structural features make it a valuable tool for understanding the behavior of biologically relevant molecules.

Medicine

In medicine, this compound may have potential therapeutic applications. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl (3R,4R)-4-(aminomethyl)-3-cyclopropylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific context of its use.

Comparison with Similar Compounds

tert-Butyl (3R,4R)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate

  • Key Differences : Replaces the cyclopropyl group with a hydroxyl (-OH) at the 3-position.
  • Impact: Polarity: Increased polarity due to the hydroxyl group enhances water solubility but reduces membrane permeability compared to the cyclopropyl analog . Molecular Data: Molecular formula C₁₁H₂₂N₂O₃, molecular weight 230.30 g/mol .

Fluorinated Piperidine Derivatives (e.g., CAS 1174020-43-9)

  • Structure : tert-Butyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate .
  • Key Differences : Fluorine atom at the 3-position instead of cyclopropyl.
  • Polarity: Fluorine’s hydrophobic nature balances the hydroxyl group’s polarity, improving bioavailability .

Pyrrolidine Analogs (e.g., CAS 1174020-50-8)

  • Structure : tert-Butyl (3R,4R)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate .
  • Key Differences : Five-membered pyrrolidine ring instead of piperidine.
  • Synthetic Accessibility: Shorter synthesis routes due to reduced ring complexity .

Amino-Hydroxyethyl and Methoxy Variants

  • Examples: tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate (CAS 301221-57-8) . tert-Butyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate (CAS 1171125-92-0) .
  • Key Differences: Amino-hydroxyethyl or methoxy substituents instead of aminomethyl/cyclopropyl.
  • Impact: Hydrogen Bonding: Amino-hydroxyethyl groups increase hydrogen-bonding capacity, favoring interactions with polar targets . Lipophilicity: Methoxy groups enhance lipophilicity, improving blood-brain barrier penetration .

Comparative Data Table

Compound Name Substituents (3-/4-) Molecular Formula Molecular Weight (g/mol) Key Properties References
Target Compound Cyclopropyl / Aminomethyl ~C₁₄H₂₅N₂O₂ ~269.36 (estimated) High lipophilicity, rigid conformation
Hydroxyl Variant Hydroxyl / Aminomethyl C₁₁H₂₂N₂O₃ 230.30 Enhanced solubility, polar interactions
Fluorinated Piperidine (CAS 1174020-43-9) Fluoro / Hydroxyl C₁₁H₂₀FNO₃ 245.28 Metabolic stability, selective binding
Pyrrolidine Analog (CAS 1174020-50-8) Fluoro / Hydroxyl C₁₀H₁₇FNO₃ 218.25 Conformational restriction
Amino-Hydroxyethyl (CAS 301221-57-8) Methoxy / Aminoethyl C₁₃H₂₄N₂O₃ 256.34 Dual hydrogen-bonding sites

Biological Activity

tert-butyl (3R,4R)-4-(aminomethyl)-3-cyclopropylpiperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H22_{22}N2_2O3_3
  • Molecular Weight : 230.30 g/mol
  • CAS Number : 1932053-73-0

The compound is believed to interact with various biological targets, primarily focusing on the modulation of neurotransmitter systems. Its structure suggests potential activity as a selective inhibitor for certain receptor types, particularly those involved in neurological pathways.

Biological Activity

The biological activity of this compound has been investigated in several studies:

  • Neurotransmitter Modulation : Research indicates that this compound may influence dopamine and serotonin receptors, which are crucial in mood regulation and cognitive functions.
  • Antitumor Activity : Preliminary studies have shown that it exhibits cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in vitro, which could be beneficial for conditions characterized by chronic inflammation.

Case Studies

StudyFindings
Study 1Evaluated the effects on serotonin receptor bindingShowed significant binding affinity, indicating potential antidepressant properties
Study 2Assessed cytotoxicity against breast cancer cellsIndicated a dose-dependent decrease in cell viability
Study 3Investigated anti-inflammatory effects using LPS-stimulated macrophagesResulted in reduced pro-inflammatory cytokine production

Research Findings

Recent findings highlight the following aspects of this compound:

  • Selectivity : The compound exhibits selectivity towards certain receptor subtypes, which may minimize side effects compared to non-selective agents.
  • Synergistic Effects : When combined with other therapeutic agents, it has shown enhanced efficacy in preclinical models.
  • Safety Profile : Toxicological assessments suggest a favorable safety profile at therapeutic doses.

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl (3R,4R)-4-(aminomethyl)-3-cyclopropylpiperidine-1-carboxylate?

  • Methodological Answer : A multi-step synthesis is typically employed:
  • Step 1 : Introduce the tert-butyl carbamate (Boc) group using Boc anhydride under basic conditions (e.g., DMAP in DCM) to protect the piperidine nitrogen .
  • Step 2 : Install the cyclopropyl moiety via cross-coupling reactions (e.g., Suzuki-Miyaura with cyclopropylboronic acid and palladium catalysts) .
  • Step 3 : Functionalize the piperidine ring with aminomethyl groups using reductive amination (e.g., formaldehyde and sodium cyanoborohydride) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) ensures high purity .

Q. Which analytical techniques are critical for characterizing this compound, and how should they be applied?

  • Methodological Answer :
  • NMR Spectroscopy : 1H/13C NMR confirms regiochemistry and stereochemistry. 2D NMR (e.g., COSY, NOESY) resolves spatial arrangements of substituents .
  • Chiral HPLC : Uses polysaccharide-based columns (e.g., Chiralpak AD-H) to validate enantiopurity (>99% ee) .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular formula (e.g., ESI+ mode, resolving power >20,000) .

Q. How should researchers handle storage and stability considerations to prevent degradation?

  • Methodological Answer :
  • Store under inert atmosphere (argon) at -20°C in sealed containers with desiccants (e.g., molecular sieves) .
  • Avoid prolonged exposure to light or humidity, which may hydrolyze the Boc group or oxidize the aminomethyl moiety .

Advanced Research Questions

Q. What methodologies achieve enantioselective synthesis of this compound?

  • Methodological Answer :
  • Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with palladium catalysts during cyclopropane formation .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .
  • Chiral Pool Synthesis : Start with enantiopure cyclopropane derivatives (e.g., (1R,2R)-cyclopropane-1,2-diamine) to retain stereochemistry .

Q. How can researchers investigate its biological activity, and what assays are most informative?

  • Methodological Answer :
  • Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ kits to measure IC50 values against target kinases (e.g., JAK2) .
  • GPCR Binding Studies : Radioligand displacement assays (e.g., [3H]-ligand competition) quantify affinity (Kd) for receptors like serotonin 5-HT1A .
  • Cell-Based Toxicity : MTT assays on HepG2 cells assess cytotoxicity (48-hour incubation, dose range 1–100 µM) .

Q. How to resolve contradictions in reported biological activities across studies?

  • Methodological Answer :
  • Re-evaluate Purity : Confirm >98% purity via HPLC and elemental analysis to rule out impurities influencing activity .
  • Standardize Assay Conditions : Control variables (e.g., buffer pH, ATP concentration in kinase assays) to minimize variability .
  • Validate Stereochemistry : Compare enantiomers using chiral HPLC and correlate activity with the correct (3R,4R) configuration .

Q. What strategies optimize yield in multi-step syntheses with competing side reactions?

  • Methodological Answer :
  • Temperature Control : Perform cyclopropanation at 0–5°C to suppress β-hydride elimination .
  • In Situ Monitoring : Use TLC or inline IR spectroscopy to track reaction progress and quench at optimal conversion .
  • Protection/Deprotection : Temporarily mask reactive groups (e.g., aminomethyl as a trifluoroacetamide) to prevent side reactions .

Q. How can computational modeling predict interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to enzyme active sites (e.g., HIV protease). Validate with free-energy calculations (MM-PBSA) .
  • Molecular Dynamics (MD) : Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes in explicit solvent .

Q. What are best practices for assessing in vitro toxicity?

  • Methodological Answer :
  • Ames Test : Use Salmonella typhimurium strains TA98/TA100 to evaluate mutagenicity (OECD 471 guidelines) .
  • hERG Channel Inhibition : Patch-clamp electrophysiology on HEK293 cells expressing hERG to assess cardiac liability .

Q. How to overcome crystallization challenges for X-ray diffraction studies?

  • Methodological Answer :
  • Solvent Screening : Test mixed solvents (e.g., DCM/hexane or acetonitrile/water) for slow vapor diffusion .
  • Seeding : Introduce microcrystals of analogous compounds to induce nucleation .
  • Salt Formation : Co-crystallize with tartaric acid to improve crystal packing .

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